1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide
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Overview
Description
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a triazole derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and a triazole moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves several steps, including the formation of the triazole ring and the introduction of the difluorophenyl and piperidine groups. One common method involves the chemical hydrolysis of rufinamide, a related triazole derivative, by refluxing with 0.5 N NaOH at 80°C for 3 hours. The solution is then cooled, neutralized with 0.5 N HCl, and evaporated to reduce the volume .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves the interaction with specific molecular targets and pathways. For instance, it may stabilize the inactive state of sodium channels, thereby closing the ion channels and exerting its effects . This mechanism is particularly relevant in its potential therapeutic applications for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Rufinamide: A structurally related triazole derivative used as an antiepileptic drug.
Other Triazole Derivatives: Compounds with similar triazole moieties but different substituents, such as fluconazole and itraconazole.
Uniqueness
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5O/c1-23(10-11-24-8-3-2-4-9-24)18(26)17-13-25(22-21-17)12-14-15(19)6-5-7-16(14)20/h5-7,13H,2-4,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOZPIZJFPOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCC1)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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